Ethyl 2-bromoheptanoate

Description

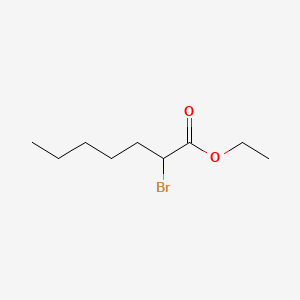

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPIAYAPQPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285876 | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-88-0 | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-bromoheptanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Bromoheptanoate

Abstract

Ethyl 2-bromoheptanoate is a versatile halogenated ester that serves as a crucial building block in advanced organic synthesis. Its unique structural features, characterized by an alpha-bromo substituent on a seven-carbon ester chain, impart a specific reactivity profile that is highly valued in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full synthetic potential while ensuring safe and effective handling.

Core Chemical Identity and Physicochemical Properties

Ethyl 2-bromoheptanoate is an organic compound with the systematic IUPAC name ethyl 2-bromoheptanoate.[1] It is also commonly referred to as ethyl α-bromoheptanoate.[2] The molecule consists of a heptanoic acid backbone, brominated at the alpha-carbon (C2), and esterified with ethanol. This structure is fundamental to its reactivity, primarily as an alkylating agent.

Table 1: Physicochemical Properties of Ethyl 2-Bromoheptanoate

| Property | Value | Source(s) |

| CAS Number | 5333-88-0 | [1],[2] |

| Molecular Formula | C₉H₁₇BrO₂ | [1],[2] |

| Molecular Weight | 237.13 g/mol | [1],[2] |

| Appearance | Colorless to pale yellow liquid | (Typical) |

| Boiling Point | 109 °C @ 10 mm Hg | [2],[3] |

| Density | 1.211 g/mL @ 25 °C | [2],[3] |

| Refractive Index (n²⁰/D) | 1.452 | [2],[3] |

| Flash Point | 104 °C (220 °F) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of ethyl 2-bromoheptanoate. The key spectral features are summarized below, providing a reliable fingerprint for this compound.[1]

Table 2: Spectroscopic Data for Ethyl 2-Bromoheptanoate

| Technique | Key Features and Expected Signals |

| ¹H NMR | - Triplet (δ ~0.9 ppm): Terminal methyl group (-CH₃) of the heptanoate chain. - Multiplets (δ ~1.3-2.0 ppm): Methylene groups (-CH₂-) of the heptanoate chain. - Triplet (δ ~1.3 ppm): Methyl group of the ethyl ester (-OCH₂CH₃). - Quartet (δ ~4.2 ppm): Methylene group of the ethyl ester (-OCH₂CH₃). - Triplet (δ ~4.2-4.3 ppm): Methine proton at the α-carbon (-CHBr-). |

| ¹³C NMR | - δ ~14 ppm: Terminal methyl carbon of the heptanoate chain. - δ ~14 ppm: Methyl carbon of the ethyl ester. - δ ~22-35 ppm: Methylene carbons of the heptanoate chain. - δ ~45-50 ppm: α-carbon attached to bromine (-CHBr-). - δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-). - δ ~169-170 ppm: Carbonyl carbon of the ester (-C=O). |

| IR Spectroscopy | - ~2850-2960 cm⁻¹: C-H stretching vibrations (alkane). - ~1735-1750 cm⁻¹: Strong C=O stretching vibration (ester). - ~1150-1250 cm⁻¹: C-O stretching vibration (ester). - ~550-650 cm⁻¹: C-Br stretching vibration. |

| Mass Spectrometry | - Molecular Ion (M⁺): Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) at m/z 236 and 238. - Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 45), loss of bromine (m/z 79/81), and cleavage of the alkyl chain. |

Synthesis: The Hell-Volhard-Zelinsky Reaction

The most common and effective method for synthesizing α-bromo esters like ethyl 2-bromoheptanoate is a two-step process. First, the corresponding carboxylic acid (heptanoic acid) undergoes α-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction , followed by esterification.[4][5]

The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[5] The PBr₃ first converts the carboxylic acid into an acyl bromide. This intermediate readily tautomerizes to its enol form, which is then rapidly brominated at the α-position. The resulting α-bromo acyl bromide can then be reacted with ethanol to yield the final product, ethyl 2-bromoheptanoate.

Caption: Workflow for the synthesis of Ethyl 2-Bromoheptanoate.

Experimental Protocol: Synthesis of Ethyl 2-Bromoheptanoate

Causality: This protocol is designed for the controlled α-bromination of heptanoic acid, followed by in-situ esterification. The use of PBr₃ as a catalyst is crucial as it generates the reactive acyl bromide intermediate, which is necessary for enolization and subsequent bromination.[5] The final step with ethanol directly converts the α-bromo acyl bromide to the desired ethyl ester.

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap for HBr), and a magnetic stirrer. The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen).

-

Initial Reaction: Charge the flask with heptanoic acid. Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 equivalents).

-

Bromination: Heat the mixture gently to ~60 °C. Add bromine (Br₂, 1.1 equivalents) dropwise from the dropping funnel at a rate that maintains a steady reflux and color. The red-brown color of bromine should slowly fade as it is consumed.

-

Completion: After the addition is complete, continue to heat the mixture for several hours until the evolution of HBr gas ceases and the color of the reaction mixture is stable. This indicates the formation of 2-bromoheptanoyl bromide.

-

Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add absolute ethanol (1.5-2.0 equivalents) through the dropping funnel. An exothermic reaction will occur.

-

Workup: After the addition of ethanol, heat the mixture to reflux for 1-2 hours to ensure complete esterification. Cool the mixture, pour it into cold water, and separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acids), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl 2-bromoheptanoate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of ethyl 2-bromoheptanoate stems from the electrophilic nature of the α-carbon and the bromine atom's ability to act as a good leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity is as an alkylating agent in Sₙ2 reactions.[6] The carbon atom bonded to the bromine is electron-deficient and is susceptible to attack by a wide range of nucleophiles. This reaction proceeds with the inversion of stereochemistry if the α-carbon is chiral.

Common nucleophiles include:

-

Amines (R-NH₂): For the synthesis of α-amino acids.

-

Azides (N₃⁻): To introduce an azide group, which can be subsequently reduced to an amine.

-

Cyanides (CN⁻): To extend the carbon chain and form nitriles.

-

Enolates: For carbon-carbon bond formation, a key step in building molecular complexity.

Caption: Generalized Sₙ2 mechanism for Ethyl 2-Bromoheptanoate.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with or even dominate substitution.[7] This reaction involves the abstraction of a proton from the β-carbon (C3) and the simultaneous elimination of the bromide ion, leading to the formation of an α,β-unsaturated ester, ethyl 2-heptenoate.

Applications in Drug Development

Halogenated esters are common intermediates in the pharmaceutical industry. While direct applications of ethyl 2-bromoheptanoate are specific, related structures like ethyl 7-bromo-2,2-dimethylheptanoate are critical intermediates in the synthesis of modern drugs.[8] For example, it is a key building block for bempedoic acid, a medication used to treat hypercholesterolemia.[8][9] This highlights the role of bromoheptanoate esters in constructing the carbon skeletons of complex active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Ethyl 2-bromoheptanoate is a hazardous chemical and must be handled with appropriate precautions.[1]

Table 3: GHS Hazard and Safety Information

| Category | Code | Statement | Source(s) |

| Pictograms | GHS05, GHS07 | Corrosive, Irritant | [3] |

| Signal Word | Danger | [1],[3] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [1],[3] |

| H335 | May cause respiratory irritation. | [1],[3] | |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Store locked up. | [1],[3] |

Handling Guidelines

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[10]

-

Handling: Avoid all contact with skin and eyes. Avoid inhalation of vapor or mist.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[11]

-

It is recommended to store the container refrigerated.[10]

-

Keep the container tightly sealed to prevent moisture ingress and leakage.[10]

Conclusion

Ethyl 2-bromoheptanoate is a reagent of significant value in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an excellent electrophile for constructing carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its synthesis via the Hell-Volhard-Zelinsky reaction, its reactivity profile in Sₙ2 and E2 reactions, and its stringent safety requirements is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical sector.

References

-

ChemBK. (2024, April 9). ethyl 2-bromo-2-methylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-bromoheptanoate. PubChem Compound Database. Retrieved from [Link]

-

JP-9850. (2023, July 11). Safety Data Sheet. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

PubChem. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. PubChem Compound Database. Retrieved from [Link]

-

Pharmacompass. (n.d.). Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

Sources

- 1. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromoheptanoate CAS#: 5333-88-0 [amp.chemicalbook.com]

- 3. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 9. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. chembk.com [chembk.com]

The Synthetic Cornerstone: An In-depth Technical Guide to Ethyl 2-bromoheptanoate

Abstract

Ethyl 2-bromoheptanoate (CAS Number: 5333-88-0), a halogenated fatty acid ester, represents a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its strategic placement of a bromine atom at the alpha-carbon to an ester functionality imparts a high degree of reactivity, making it a versatile precursor for the introduction of a C7 alkyl chain in a variety of molecular scaffolds. This guide provides an in-depth exploration of its physicochemical properties, a detailed, field-tested protocol for its synthesis via the Hell-Volhard-Zelinsky reaction, and a critical examination of its application in nucleophilic substitution reactions, with a focus on the nuanced synthesis of secondary amines relevant to drug discovery. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive understanding and practical guidance on the effective utilization of this valuable synthetic intermediate.

Introduction: The Strategic Value of an α-Bromo Ester

In the landscape of synthetic organic chemistry, α-halo esters are a class of reagents prized for their dual functionality. The ester group provides a handle for further transformations such as hydrolysis or amidation, while the alpha-halogen serves as an excellent leaving group in nucleophilic substitution reactions. Ethyl 2-bromoheptanoate embodies these characteristics within a seven-carbon framework, making it an ideal choice for chemists aiming to introduce lipophilic alkyl chains—a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The reactivity of the C-Br bond is significantly enhanced by the adjacent carbonyl group, which stabilizes the transition state of SN2 reactions. This inherent electronic property allows for efficient bond formation with a wide array of nucleophiles, including amines, thiols, and carbanions, under relatively mild conditions. Understanding the synthesis and reactivity of Ethyl 2-bromoheptanoate is therefore crucial for its effective deployment in multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling, reaction setup, and purification. The key properties of Ethyl 2-bromoheptanoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5333-88-0 | [1] |

| Molecular Formula | C₉H₁₇BrO₂ | [1] |

| Molecular Weight | 237.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 109 °C at 10 mm Hg | [2] |

| Density | 1.211 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.452 | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | [3] |

Synthesis and Purification: A Two-Step Approach

The most reliable and scalable synthesis of Ethyl 2-bromoheptanoate is a two-step process. The first step involves the α-bromination of heptanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction .[4] This is followed by a classical Fischer esterification to yield the final product. The HVZ reaction is a cornerstone of carboxylic acid chemistry, proceeding through an acyl bromide intermediate which readily enolizes, allowing for selective bromination at the α-position.[5]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of Ethyl 2-bromoheptanoate.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for the HVZ reaction and subsequent esterification.[6]

Step 1: Synthesis of 2-Bromoheptanoic Acid

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap containing NaOH solution to neutralize HBr fumes), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add heptanoic acid (e.g., 65.1 g, 0.5 mol) and a catalytic amount of red phosphorus (or phosphorus tribromide, PBr₃, e.g., 0.9 g, 0.03 mol P).

-

Bromination: Heat the mixture gently to approximately 60-70 °C. Slowly add bromine (Br₂, e.g., 87.9 g, 0.55 mol) from the dropping funnel. The addition rate should be controlled to maintain a steady reflux and prevent excessive evolution of HBr gas. Causality: The PBr₃, formed in situ from phosphorus and bromine, converts the carboxylic acid to an acyl bromide. The acyl bromide enolizes, and this enol is the nucleophile that attacks Br₂. This sequence is critical for achieving selective α-bromination.[7]

-

Reaction Completion: After the addition is complete, continue heating the mixture (e.g., at 80-90 °C) until the red color of bromine disappears and the evolution of HBr ceases (typically 2-4 hours).

-

Intermediate Isolation (Optional but recommended): The intermediate, 2-bromoheptanoyl bromide, can be purified by distillation under reduced pressure. However, for the synthesis of the ethyl ester, the crude product can be used directly in the next step after careful removal of any unreacted bromine.

Step 2: Esterification to Ethyl 2-bromoheptanoate

-

Reaction Setup: Cool the crude 2-bromoheptanoyl bromide (or the purified acid) in an ice bath.

-

Esterification: Slowly and carefully add absolute ethanol (e.g., 115 g, 2.5 mol, a significant excess) to the reaction flask. Trustworthiness: The reaction of the acyl bromide with ethanol is highly exothermic. Slow addition with cooling is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.

-

Catalysis and Reflux: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL). Heat the mixture to reflux for 2-3 hours to drive the esterification to completion. A Dean-Stark trap can be used to remove water if starting from the carboxylic acid.[6]

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (e.g., 250 mL). Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 3 x 100 mL).

-

Neutralization: Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize acidic residues), and finally with brine. Causality: The bicarbonate wash is essential to remove any remaining HBr, sulfuric acid, or unreacted carboxylic acid, which could interfere with purification and product stability.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure Ethyl 2-bromoheptanoate.[8]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 2-bromoheptanoate is dominated by the SN2 reactivity of the α-bromo group. This makes it an excellent electrophile for alkylating a wide range of nucleophiles.

Nucleophilic Substitution Pathway

Caption: Generalized SN2 reaction pathway for Ethyl 2-bromoheptanoate.

Application in Amine Synthesis: A Double-Edged Sword

A primary application in drug discovery is the N-alkylation of primary and secondary amines to introduce the heptanoate side chain. While seemingly straightforward, this reaction is often complicated by over-alkylation. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine.[9]

This presents a significant challenge for selectively synthesizing the desired secondary amine. Careful control of stoichiometry (using an excess of the primary amine), temperature, and reaction time is necessary to favor the mono-alkylation product.

Experimental Protocol: Selective N-Alkylation of a Model Primary Amine

This protocol describes a representative procedure for the mono-alkylation of benzylamine with Ethyl 2-bromoheptanoate, a common scenario in the synthesis of pharmaceutical intermediates.

-

Reagent Preparation: In a round-bottom flask, dissolve benzylamine (e.g., 3.21 g, 30 mmol, 3.0 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF (e.g., 50 mL). Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, e.g., 2.76 g, 20 mmol, 2.0 equivalents). Expertise: Using a significant excess of the primary amine is a key strategy to increase the probability of the electrophile (Ethyl 2-bromoheptanoate) reacting with the starting amine rather than the more nucleophilic secondary amine product. The inorganic base neutralizes the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is non-nucleophilic.

-

Addition of Electrophile: To the stirred suspension, add Ethyl 2-bromoheptanoate (e.g., 2.37 g, 10 mmol, 1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The goal is to consume the limiting reagent (Ethyl 2-bromoheptanoate) without significant formation of the di-alkylated product.

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After solvent removal, the crude product will be a mixture of unreacted benzylamine, the desired secondary amine, and potentially some tertiary amine. Purify this mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the target product, Ethyl 2-(benzylamino)heptanoate.

Safety and Handling

Ethyl 2-bromoheptanoate is a corrosive and irritating compound and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Ethyl 2-bromoheptanoate is a highly valuable and reactive intermediate in organic synthesis. Its preparation via the robust Hell-Volhard-Zelinsky reaction followed by esterification is a well-established and scalable route. The primary utility of this reagent lies in its capacity as an electrophile in SN2 reactions, enabling the strategic introduction of a seven-carbon ester-containing moiety. While its application in N-alkylation requires careful control to ensure selectivity, a deep understanding of the underlying reaction kinetics and mechanistic principles allows the synthetic chemist to harness its full potential in the complex and demanding field of drug development.

References

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

- [No Source Provided]

-

Organic Syntheses. (1941). Ethyl bromoacetate. Coll. Vol. 1, p.249. [Link]

-

BYJU'S. (Date not available). Hell Volhard Zelinsky Reaction Mechanism. [Link]

- [No Source Provided]

- [No Source Provided]

-

PubChem. (Date not available). Ethyl 2-bromoheptanoate. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

- [No Source Provided]

- [No Source Provided]

-

Chemistry LibreTexts. (2019). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

ChemBK. (2024). Ethyl 2-bromo butryate. [Link]

Sources

- 1. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. byjus.com [byjus.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-bromoheptanoate for Advanced Research and Development

Executive Summary

Ethyl 2-bromoheptanoate is a vital alpha-bromo ester compound that serves as a versatile and reactive intermediate in the field of organic synthesis. Characterized by a seven-carbon chain with a bromine atom at the alpha (C2) position relative to the ethyl ester group, this molecule is a potent alkylating agent. Its principal value lies in its ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, making it a crucial building block for constructing more complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, established synthesis and purification protocols, methods for spectroscopic validation, key applications in research and development, and comprehensive safety and handling procedures tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

Precise characterization is the foundation of reproducible science. The fundamental properties of Ethyl 2-bromoheptanoate are summarized below, providing the essential data points for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 237.13 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₇BrO₂ | PubChem[1] |

| CAS Number | 5333-88-0 | PubChem[1] |

| Density | 1.211 g/mL at 25 °C | ChemicalBook[2] |

| Boiling Point | 109 °C at 10 mm Hg | ChemicalBook[2] |

| Refractive Index | n20/D 1.452 | ChemicalBook[2] |

| IUPAC Name | ethyl 2-bromoheptanoate | PubChem[1] |

| SMILES | CCCCCC(C(=O)OCC)Br | PubChem[1] |

| InChIKey | GNCLPIAYAPQPOU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

Synthetic Rationale and Mechanism

The most established and reliable method for synthesizing Ethyl 2-bromoheptanoate is a two-step process. This approach leverages the Hell-Volhard-Zelinsky (HVZ) reaction for selective alpha-bromination of the parent carboxylic acid, followed by a Fischer esterification to yield the final ethyl ester.

The causality for this sequence is rooted in reaction kinetics and selectivity. Direct bromination of an ester is often inefficient. However, carboxylic acids can be readily converted to an acid bromide intermediate using phosphorus tribromide (PBr₃).[3] This acid bromide readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine (Br₂) specifically at the alpha-carbon.[3][4] This mechanism ensures high regioselectivity for the C2 position. The subsequent addition of ethanol introduces a nucleophile that converts the resulting α-bromo acyl bromide into the more stable ethyl ester.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-bromoheptanoate from heptanoic acid.

Materials:

-

Heptanoic Acid

-

Phosphorus Tribromide (PBr₃)

-

Bromine (Br₂)

-

Absolute Ethanol

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Alpha-Bromination (HVZ Reaction):

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge the flask with heptanoic acid and a catalytic amount of PBr₃.

-

Heat the mixture gently and add Br₂ dropwise from the dropping funnel. The reaction is exothermic and will produce HBr gas.

-

After the addition is complete, heat the mixture under reflux until the red color of bromine disappears, indicating consumption.

-

-

Esterification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add absolute ethanol to the flask. This step is highly exothermic and will generate additional HBr gas.

-

Heat the mixture to reflux for several hours to drive the esterification to completion.

-

-

Workup and Purification:

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize acids), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Ethyl 2-bromoheptanoate.[5]

-

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. Spectroscopic analysis provides a robust, self-validating system to ensure the material meets specifications before use in further applications.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic triplet around 1.2 ppm (from the -OCH₂CH₃ protons) and a quartet around 4.2 ppm (from the -OCH₂ CH₃ protons) of the ethyl ester group. A triplet corresponding to the terminal methyl group of the heptanoate chain will appear upfield (~0.9 ppm). The key diagnostic signal is a triplet at approximately 4.1-4.3 ppm, corresponding to the single proton on the alpha-carbon (-CH Br-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the ester will appear downfield (~170 ppm). The carbon bearing the bromine atom (C-Br) will be observed in the 40-50 ppm range.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band will be present in the range of 1730-1750 cm⁻¹, which is characteristic of the C=O (ester) stretching vibration. The C-Br bond will show a weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion (M⁺) peak cluster. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (m/z 236 and 238). This isotopic pattern is a definitive confirmation of a monobrominated compound.

Applications in Research and Drug Development

The utility of Ethyl 2-bromoheptanoate stems from the electrophilic nature of the alpha-carbon, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). This reactivity is central to its role as a synthetic building block.

Key Applications:

-

Synthesis of Novel Carboxylic Acids: It serves as a precursor for creating substituted heptanoic acid derivatives. Reaction with various nucleophiles introduces new functional groups at the C2 position, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Precursor for Amino Acids: Through reactions with azide nucleophiles followed by reduction, it can be used to synthesize unnatural amino acids containing a seven-carbon side chain, which are valuable components in peptide and peptidomimetic drug design.

-

Building Block for Heterocycles: The reactive nature of the α-bromo ester allows it to be used in condensation reactions to form various heterocyclic rings, which are privileged scaffolds in many pharmaceutical agents.

-

Polymer and Materials Science: While less common, α-halo esters like this can act as initiators or chain-transfer agents in certain types of controlled radical polymerizations, allowing for the synthesis of polymers with specific architectures and functionalities.[6]

While many public-domain sources detail the use of related isomers like Ethyl 7-bromo-2,2-dimethylheptanoate as a key intermediate for the cholesterol-lowering drug Bempedoic Acid, the application of Ethyl 2-bromoheptanoate itself is more general.[7][8][9] It provides a foundational scaffold upon which chemists can build a diverse library of molecules for screening and development in various therapeutic areas.[10]

Safety, Handling, and Storage

Ethyl 2-bromoheptanoate is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

-

GHS Classification: Causes severe skin burns and eye damage (H314, H318). May cause respiratory irritation (H335).[1]

-

Signal Word: Danger.[1]

Standard Operating Procedure for Safe Handling

1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure skin contact is avoided.[11][12]

-

Respiratory Protection: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]

2. Engineering Controls:

-

Work must be performed in a well-ventilated laboratory, inside a chemical fume hood.[11]

-

An eyewash station and safety shower must be immediately accessible.

3. Handling and Storage:

-

Keep the container tightly closed when not in use.[13]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[13]

-

Ground all equipment when transferring large quantities to prevent static discharge.[13]

4. Spill and Disposal Procedures:

-

In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-bromoheptanoate is a cornerstone reagent for synthetic chemists in both academic and industrial settings. With a definitive molecular weight of 237.13 g/mol , its true value is realized through its versatile reactivity as an alkylating agent.[1] A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. Its role as a fundamental building block ensures its continued relevance in the landscape of modern organic chemistry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95333, Ethyl 2-bromoheptanoate. [Link]

- Google Patents.

-

ChemSynthesis. ethyl 2-bromobutanoate. [Link]

-

Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. [Link]

-

Atom Pharma. ETHYL 2-BROMOBUTYRATE. [Link]

-

Organic Syntheses. ETHYL γ-BROMOBUTYRATE. [Link]

- Google Patents. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11265571, Ethyl 7-bromo-2,2-dimethylheptanoate. [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

-

Lanxess. Alkyl Bromides. [Link]

-

National Center for Biotechnology Information. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Chad's Prep. 21.3 Alpha Halogenation | Organic Chemistry. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Cengage. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

- 1. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. atompharma.co.in [atompharma.co.in]

- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 8. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 9. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 10. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions [eureka.patsnap.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. lanxess.com [lanxess.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-bromoheptanoate: Structure, Synthesis, and Applications

Prepared by the Office of the Senior Application Scientist

Abstract

Ethyl 2-bromoheptanoate is a vital halogenated ester intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a bromine atom at the alpha-position to an ester carbonyl, imparts a high degree of reactivity, making it a versatile building block for introducing alkyl chains and forming complex molecular architectures. This guide provides a comprehensive overview of Ethyl 2-bromoheptanoate, detailing its physicochemical properties, established synthesis protocols, reaction mechanisms, analytical characterization, and critical applications for research scientists and drug development professionals.

Introduction

Alpha-halo esters are a cornerstone of modern synthetic chemistry, valued for their dual functionality which allows for a wide range of chemical transformations.[1] Ethyl 2-bromoheptanoate, a member of this class, is a derivative of heptanoic acid and serves as a key precursor in the synthesis of more complex molecules, including non-proteinogenic α-amino acids and various pharmaceutical agents.[2][3] The strategic placement of the bromine atom on the α-carbon makes this position highly susceptible to nucleophilic attack, facilitating carbon-carbon and carbon-heteroatom bond formation. Understanding the synthesis, reactivity, and handling of this compound is essential for chemists aiming to leverage its synthetic potential in multi-step syntheses.

Physicochemical Properties and Structural Analysis

The utility of Ethyl 2-bromoheptanoate in a laboratory setting is dictated by its physical and chemical properties. It is a combustible liquid that requires careful handling.[4]

Table 1: Physicochemical Properties of Ethyl 2-bromoheptanoate

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BrO₂ | PubChem[5] |

| Molecular Weight | 237.13 g/mol | PubChem[5] |

| CAS Number | 5333-88-0 | PubChem[5] |

| Appearance | Colorless to light yellow liquid | --- |

| Boiling Point | 109 °C at 10 mmHg | ChemicalBook[4] |

| Density | 1.211 g/mL at 25 °C | ChemicalBook[4] |

| Refractive Index (n²⁰/D) | 1.452 | ChemicalBook[4] |

Structural Representation

The structure consists of a seven-carbon heptanoate chain with a bromine atom substituted at the C-2 (alpha) position and an ethyl ester functional group.

Caption: Chemical Identity of Ethyl 2-bromoheptanoate.

Spectroscopic Profile (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm for the -OCH₂- and a triplet around 1.3 ppm for the -CH₃) and the heptanoate chain. The proton on the alpha-carbon (-CHBr-) would appear as a triplet downfield, shifted by the adjacent bromine and carbonyl group.

-

¹³C NMR: The carbon spectrum will display nine distinct signals, with the carbonyl carbon appearing significantly downfield (~170 ppm) and the alpha-carbon bonded to bromine appearing around 40-50 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.

Synthesis of Ethyl 2-bromoheptanoate

The most common and reliable method for synthesizing α-bromo esters like Ethyl 2-bromoheptanoate is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction .[6] This reaction facilitates the α-bromination of a carboxylic acid, which is then esterified in situ or in a subsequent step.

Reaction Mechanism: The Hell-Volhard-Zelinsky Halogenation

The HVZ reaction proceeds through several key stages:

-

Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting carboxylic acid (heptanoic acid) to form the corresponding acyl bromide.[7] This step is crucial because the acyl bromide enolizes more readily than the carboxylic acid itself.[8]

-

Enolization: The acyl bromide tautomerizes to its enol form.[7]

-

α-Bromination: The electron-rich enol acts as a nucleophile, attacking molecular bromine (Br₂) to install a bromine atom at the alpha-position.[6][9]

-

Esterification: The resulting α-bromo acyl bromide is a highly reactive intermediate. By quenching the reaction with an alcohol, such as ethanol, instead of water, the corresponding α-bromo ester is formed directly.[6]

Caption: Workflow for the Synthesis of Ethyl 2-bromoheptanoate via HVZ Reaction.

Laboratory Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Heptanoic acid

-

Phosphorus tribromide (PBr₃) or Red Phosphorus (P)

-

Liquid Bromine (Br₂)

-

Anhydrous Ethanol

-

Inert solvent (e.g., CCl₄ or neat)

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Initial Reaction: Charge the flask with heptanoic acid and a catalytic amount of PBr₃ (or red phosphorus).

-

Bromination: Heat the mixture gently. Add liquid bromine dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and will generate HBr gas.[10]

-

Causality Insight: The formation of the acyl bromide intermediate is the rate-determining step. Heating accelerates this conversion and the subsequent enolization required for bromination.[8]

-

-

Reaction Completion: After the addition of bromine is complete, continue to heat the mixture under reflux until the evolution of HBr ceases, indicating the completion of the bromination step.

-

Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous ethanol through the dropping funnel. This step is also exothermic.

-

Causality Insight: The α-bromo acyl bromide is highly electrophilic. Ethanol acts as a nucleophile, attacking the carbonyl carbon to displace the bromide and form the stable ethyl ester.[6]

-

-

Work-up: The crude product is washed with water to remove any remaining HBr and phosphoric acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any acidic impurities, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation to yield pure Ethyl 2-bromoheptanoate as a colorless oil.[11]

Key Reactions and Synthetic Applications

The primary utility of Ethyl 2-bromoheptanoate stems from its role as an alkylating agent. The bromine atom is a good leaving group, making the α-carbon an electrophilic center for a variety of nucleophiles.

Caption: Major Reactivity Pathways of Ethyl 2-bromoheptanoate.

-

Nucleophilic Substitution (Sₙ2): This is the most common reaction pathway. It is used to synthesize α-amino acids (with ammonia or azide followed by reduction), α-hydroxy acids (with hydroxide), and other derivatives by reacting with various nucleophiles.[8]

-

Reformatsky Reaction: In the presence of zinc dust, α-bromo esters form an organozinc intermediate (a Reformatsky enolate). This enolate can then react with aldehydes or ketones to form β-hydroxy esters, a powerful method for C-C bond formation.[12]

-

Elimination Reactions: When treated with a non-nucleophilic strong base, Ethyl 2-bromoheptanoate can undergo elimination to form ethyl 2-heptenoate, an α,β-unsaturated ester.[1]

In drug development, brominated intermediates are crucial for building complex molecular scaffolds.[13] For example, structurally similar bromoheptanoate derivatives are key raw materials in the synthesis of Bempedoic Acid, a novel lipid-lowering drug.[12]

Analytical and Quality Control Workflow

Ensuring the purity and identity of Ethyl 2-bromoheptanoate is critical for its successful use in subsequent synthetic steps. A multi-step analytical workflow is recommended.

Caption: Quality Control and Analytical Workflow for Ethyl 2-bromoheptanoate.

-

GC-MS Analysis: Used to determine the purity of the sample and confirm its molecular weight (m/z = 236/238, showing the characteristic isotopic pattern for bromine).

-

NMR Spectroscopy: Provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra should be compared against reference data to verify the correct isomer has been synthesized.[5]

-

FTIR Spectroscopy: Confirms the presence of the key ester functional group (C=O stretch).[5]

Safety, Handling, and Storage

Ethyl 2-bromoheptanoate is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5] It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[14]

-

Handling: Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] All equipment used for transfer should be properly grounded to prevent static discharge.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[14][15]

Conclusion

Ethyl 2-bromoheptanoate is a highly valuable and versatile intermediate in organic synthesis. Its predictable reactivity, primarily governed by the α-bromoester motif, allows for its strategic incorporation into a wide array of complex molecules. A thorough understanding of its synthesis via the Hell-Volhard-Zelinsky reaction, coupled with rigorous analytical validation and stringent safety practices, enables researchers and drug development professionals to effectively utilize this compound to advance their scientific objectives.

References

-

SATHEE CUET. Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

-

Chemistry Notes. (2022). Hell volhard zelinsky reaction, mechanism and examples. Retrieved from [Link]

-

Atom Pharma. ETHYL 2-BROMOBUTYRATE. Retrieved from [Link]

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

Anary-Abbasinejad, M., et al. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 15(4), 2380–2386. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95333, Ethyl 2-bromoheptanoate. Retrieved from [Link].

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

- Google Patents. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester.

-

PY Genrone Intermediates Pvt. Ltd. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Carbonnel, S., et al. (2017). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. The Journal of Organic Chemistry, 82(17), 9043–9056. Retrieved from [Link]

- Google Patents. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

YouTube. (2020). 1H NMR Spectrum of ethyl bromide (C2H5Br). Retrieved from [Link]

- Google Patents. US2876255A - Preparation of bromo acids and esters.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-bromobutyrate. Retrieved from [Link]

-

All About Drugs. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

Worlddrugtracker Wordpress. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

Sources

- 1. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]

- 4. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]

- 5. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

- 11. guidechem.com [guidechem.com]

- 12. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 13. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-bromoheptanoate: Synthesis, Reactivity, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of ethyl 2-bromoheptanoate, a versatile halogenated ester with significant potential in organic synthesis and drug discovery. The document will delve into its chemical properties, detailed synthesis protocols, and characteristic spectroscopic data. A core focus will be on the reactivity of the α-bromo position, exploring its utility in key carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this valuable chemical intermediate.

Introduction: Unveiling Ethyl 2-bromoheptanoate

Ethyl 2-bromoheptanoate is an organic compound with the IUPAC name ethyl 2-bromoheptanoate . It belongs to the class of α-halo esters, characterized by a bromine atom at the carbon adjacent to the ester carbonyl group. This specific positioning of the halogen atom renders the α-carbon highly electrophilic and susceptible to a variety of nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

While its structural isomer, ethyl 7-bromoheptanoate, and its analogue, ethyl 7-bromo-2,2-dimethylheptanoate, have gained considerable attention as key intermediates in the synthesis of pharmaceuticals like bempedoic acid, ethyl 2-bromoheptanoate offers its own unique synthetic utility.[1][2] Its reactivity profile allows for the introduction of a heptanoyl moiety with a handle for further functionalization, a common strategy in the design of bioactive molecules.

This guide will provide a detailed exploration of ethyl 2-bromoheptanoate, from its synthesis and characterization to its application in constructing complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in a laboratory setting.

Physicochemical Data

The key physicochemical properties of ethyl 2-bromoheptanoate are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl 2-bromoheptanoate | PubChem |

| CAS Number | 5333-88-0 | PubChem |

| Molecular Formula | C₉H₁₇BrO₂ | PubChem |

| Molecular Weight | 237.13 g/mol | PubChem |

| Boiling Point | 109 °C at 10 mmHg | ChemicalBook[3] |

| Density | 1.211 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n²⁰/D) | 1.452 | ChemicalBook[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 2-bromoheptanoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the heptyl chain, a quartet for the methylene group of the ethyl ester, and a characteristic multiplet for the proton at the α-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. The carbonyl carbon of the ester will appear significantly downfield, while the carbon bearing the bromine atom will also have a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of ethyl 2-bromoheptanoate will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Synthesis of Ethyl 2-bromoheptanoate

The synthesis of α-bromo esters is a well-established transformation in organic chemistry. The most common and direct method for the preparation of ethyl 2-bromoheptanoate is through the Hell-Volhard-Zelinskii (HVZ) reaction of heptanoic acid, followed by esterification.

Reaction Principle: The Hell-Volhard-Zelinskii Reaction

The HVZ reaction involves the α-bromination of a carboxylic acid in the presence of a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂). The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes. This enol form readily reacts with bromine at the α-position. Subsequent reaction with an alcohol, in this case, ethanol, leads to the formation of the corresponding α-bromo ester.

Detailed Experimental Protocol

Materials:

-

Heptanoic acid

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

-

Acyl Bromide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place heptanoic acid. Add a catalytic amount of phosphorus tribromide (PBr₃) to the flask.

-

Bromination: Slowly add bromine (Br₂) to the reaction mixture via the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary. After the addition is complete, gently heat the mixture to reflux until the evolution of hydrogen bromide (HBr) gas ceases.

-

Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol to the flask. This step is also exothermic.

-

Work-up: After the esterification is complete, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude ethyl 2-bromoheptanoate is then purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 2-bromoheptanoate via the HVZ reaction.

Reactivity and Applications in Organic Synthesis

The synthetic utility of ethyl 2-bromoheptanoate lies in the reactivity of the carbon-bromine bond at the α-position. This electrophilic center is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The primary mode of reactivity for ethyl 2-bromoheptanoate is the Sₙ2 reaction.[4][5] The bromine atom, being a good leaving group, is readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups at the α-position of the heptanoate backbone.

Examples of Nucleophiles:

-

Cyanide (CN⁻): Leads to the formation of α-cyano esters, which are precursors to α-amino acids and other valuable compounds.

-

Azide (N₃⁻): Results in α-azido esters, which can be reduced to α-amino esters.

-

Thiolates (RS⁻): Forms α-thioethers.

-

Enolates: Alkylation of enolates from active methylene compounds is a powerful C-C bond-forming strategy.[6]

The Reformatsky Reaction

Ethyl 2-bromoheptanoate is an excellent substrate for the Reformatsky reaction .[7][8][9] This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that can add to aldehydes and ketones to form β-hydroxy esters.

The Reformatsky reaction is particularly useful for synthesizing complex molecules as it is tolerant of a wide range of functional groups in the carbonyl component.

Caption: Key steps of the Reformatsky reaction.

Alkylation of Active Methylene Compounds

Ethyl 2-bromoheptanoate can be used as an alkylating agent for active methylene compounds, such as malonic esters and β-keto esters.[10][11] In the presence of a base, these compounds form a stabilized carbanion (enolate) that can displace the bromide from ethyl 2-bromoheptanoate, leading to the formation of a new C-C bond. This is a fundamental strategy for building molecular complexity.

Potential in Drug Discovery

The functionalized heptanoate scaffold that can be accessed through reactions with ethyl 2-bromoheptanoate is of interest in drug discovery. The lipophilic heptyl chain can be used to modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. The ability to introduce various functional groups at the α-position allows for the exploration of structure-activity relationships (SAR) in a targeted manner.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-bromoheptanoate.

-

Hazard Identification: Ethyl 2-bromoheptanoate is classified as a substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-bromoheptanoate is a versatile and valuable building block in organic synthesis. Its utility is primarily derived from the reactivity of the α-bromo group, which allows for a wide range of chemical transformations, including nucleophilic substitutions and the Reformatsky reaction. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for its effective application in the construction of novel and complex bioactive molecules.

References

-

Wikipedia. (2023, November 13). Reformatsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.

-

Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]

-

Atom Pharma. (n.d.). ETHYL 2-BROMOBUTYRATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Retrieved from [Link]

- Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

PubChem. (n.d.). Ethyl 2-bromoheptanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

-

ResearchGate. (2018, September). Alkylation of Active Methylene Compounds. Retrieved from [Link]

-

YouTube. (2014, February 27). AQA A-Level Chemistry - Nucleophilic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.

-

Chemistry Stack Exchange. (2017, July 31). Nucleophilic Substitution with ethyl bromide and NaOH. Retrieved from [Link]

-

PMC. (2023, October 17). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Retrieved from [Link]

-

PubChem. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. Retrieved from [Link]

Sources

- 1. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-bromoheptanoate: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed exploration of Ethyl 2-bromoheptanoate, a significant building block in organic synthesis. We will delve into its chemical identity, including a thorough list of synonyms, its physicochemical properties, and its critical applications, particularly in the pharmaceutical industry. Furthermore, this guide will present a detailed, field-proven protocol for a common synthetic application, underpinned by the principles of scientific integrity and causality.

Chemical Identity and Synonyms

Ethyl 2-bromoheptanoate is an alpha-brominated ester that serves as a versatile reagent in various chemical transformations. Accurate identification of this compound is crucial for procurement, safety, and regulatory compliance.

Table 1: Chemical Identifiers and Synonyms for Ethyl 2-bromoheptanoate [1][2][3][4]

| Identifier | Value |

| IUPAC Name | ethyl 2-bromoheptanoate[2] |

| CAS Number | 5333-88-0[1][2][3] |

| Molecular Formula | C9H17BrO2[1][2] |

| Molecular Weight | 237.13 g/mol [1][2] |

| Synonyms | ETHYL 2-BROMO HEPTANOATE, ETHYL ALPHA-BROMOHEPTANOATE, ETHYL A-BROMOHEPTANOATE, ethyl 2-Bromoheptanate, Heptanoic acid, 2-bromo-, ethyl ester, 2-Bromoheptanoic acid ethyl ester, Ai3-37648, Einecs 226-249-7[1][2][4] |

Physicochemical Properties

Understanding the physical and chemical properties of Ethyl 2-bromoheptanoate is essential for its safe handling, storage, and use in experimental design.

Table 2: Physicochemical Properties of Ethyl 2-bromoheptanoate [3]

| Property | Value |

| Boiling Point | 109 °C at 10 mm Hg[3] |

| Density | 1.211 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.452[3] |

Safety Information:

Ethyl 2-bromoheptanoate is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis and Drug Development

The reactivity of the carbon-bromine bond at the alpha position to the carbonyl group makes Ethyl 2-bromoheptanoate a valuable precursor in a variety of organic reactions. Its primary application lies in the introduction of a seven-carbon chain with a functional handle for further elaboration.

A notable, albeit structurally related, application is the use of bromoheptanoate derivatives in the synthesis of bempedoic acid.[5][6] Bempedoic acid is a lipid-lowering drug that works by inhibiting ATP-citrate lyase, an enzyme involved in the cholesterol biosynthesis pathway.[6] While the widely cited intermediate for bempedoic acid is Ethyl 7-bromo-2,2-dimethylheptanoate, the underlying synthetic principles involving the reactivity of a bromoheptanoate ester are analogous.[5][6][7]

The following workflow illustrates the general utility of alkyl bromoalkanoates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

This protocol is adapted from established methods for the synthesis of a structurally similar and commercially significant compound, Ethyl 7-bromo-2,2-dimethylheptanoate.[6][8][9] The principles of this synthesis are directly applicable to reactions involving other bromoalkanoates.

Objective: To synthesize Ethyl 7-bromo-2,2-dimethylheptanoate via the alkylation of ethyl isobutyrate with 1,5-dibromopentane.

Materials:

-

Ethyl isobutyrate

-

1,5-dibromopentane

-

Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere, add a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous THF to a round-bottom flask.[6]

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[6]

-

Base Addition: Slowly add a solution of LDA in THF to the cooled reaction mixture.[6] Alternatively, sodium hydride can be used as the base.[9] The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to stir overnight, gradually warming to room temperature.[6] This extended reaction time ensures complete conversion.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.[6] This step neutralizes the excess strong base.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.[6]

-

Washing: Combine the organic layers and wash successively with 1 N HCl, water, and saturated aqueous NaHCO3 solution.[6] These washes remove any remaining inorganic impurities and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude product by distillation to obtain the pure Ethyl 7-bromo-2,2-dimethylheptanoate.[6]

Self-Validating System:

The success of this synthesis can be validated at several stages. The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected proton and carbon NMR signals for the product will confirm its structure.[6]

Conclusion

Ethyl 2-bromoheptanoate and its structural analogs are indispensable tools in the arsenal of the modern synthetic chemist. Their utility as alkylating agents in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds, is well-established. A thorough understanding of their properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for any researcher or professional working in the field of drug development and organic synthesis.

References

- Vertex AI Search. (n.d.). Ethyl 2,2-Dimethyl-7-Bromoheptanoate: A Vital Pharmaceutical Intermediate.

- ChemicalBook. (n.d.). 5333-88-0(Ethyl 2-bromoheptanoate).

- Guidechem. (n.d.). Preparation method of ethyl-2,2-dimethyl-7-bromoheptanoate.

- PubChem. (n.d.). Ethyl 2-bromoheptanoate.

- Nanjing Chemical Material Corp. (n.d.). Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate?.

- Smolecule. (n.d.). Buy Ethyl 7-Bromo-2,2-dimethylheptanoate | 123469-92-1.